(R)-1-Hydroxy-1-phenylacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-hydroxy-1-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFFNPODXBJBPW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313240 | |
| Record name | (R)-Phenylacetylcarbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-60-3 | |
| Record name | (R)-Phenylacetylcarbinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylacetylcarbinol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Phenylacetylcarbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-hydroxy-1-phenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHENYLACETYLCARBINOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3493I8FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemistry and Chiral Purity of R 1 Hydroxy 1 Phenylacetone
Absolute Configuration and Enantiomeric Purity
The designation "(R)" in (R)-1-Hydroxy-1-phenylacetone refers to the absolute configuration of its stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter that quantifies the predominance of one enantiomer over the other in a mixture. High enantiomeric purity is essential for the synthesis of stereochemically pure active pharmaceutical ingredients.
The enantiomeric purity of this compound can be accurately determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). For instance, using a cellulose-based chiral column like Chiralpak® IC with a mobile phase of hexane (B92381) and isopropanol (B130326) can effectively separate the (R) and (S)-enantiomers. Another method involves chiral gas chromatography. rug.nl Optical rotation measurements also serve to validate enantiopurity, with this compound exhibiting a specific rotation value of [α]D²⁵ = -15.6° in chloroform.
| Analytical Method | Column/Conditions | Result |
| Chiral HPLC | Chiralpak® IC, hexane/isopropanol (90:10) | Separation of (R) and (S) enantiomers |
| Chiral HPLC | Chiralcel OD-H | Retention time (R)-enantiomer: 24.6 min; (S)-enantiomer: 21.6 min |
| Optical Rotation | c = 1, CHCl₃ | [α]D²⁵ = -15.6° |
Factors Influencing Enantioselectivity in Synthesis
The synthesis of this compound with high enantioselectivity is a key focus of research. Several factors significantly influence the stereochemical outcome of the reaction, including the choice of catalyst, temperature, and substrate.
Catalyst Selection: The choice of catalyst is paramount in achieving high enantioselectivity.
Chemical Catalysts: Chiral oxazaborolidines, as used in the Corey-Bakshi-Shibata (CBS) reduction, are highly effective for the asymmetric reduction of the prochiral ketone precursor, phenylacetone (B166967). This method can achieve over 98% enantiomeric excess. Asymmetric hydrogenation using chiral ruthenium catalysts, such as BINAP-Ru complexes, is another common approach in large-scale production.
Biocatalysts: Enzymes, particularly ketoreductases (KREDs), offer a highly selective and sustainable alternative. For example, KREDs from Lactobacillus kefir can catalyze the reduction of phenylacetone to this compound with 99% ee. Thiamine diphosphate-dependent enzymes, such as branched-chain 2-keto acid decarboxylase from Lactococcus lactis (LlKdcA), have also been used to produce (R)-phenylacetylcarbinol derivatives with excellent stereochemical purities (>98% ee). nih.gov
Reaction Conditions:
Temperature: Lowering the reaction temperature often enhances enantioselectivity. For instance, the CBS reduction is typically carried out at temperatures ranging from -20°C to 0°C.
pH: In enzymatic reactions, pH can significantly impact enantioselectivity. rug.nl Studies with phenylacetone monooxygenase (PAMO) have shown a clear pH dependence on the stereochemical outcome of the oxidation of related compounds. rug.nl This is often due to the protonation state of key amino acid residues in the enzyme's active site. rug.nl
Substrate and Reagents: The electronic and steric properties of substituents on the substrate can influence both the activity and enantioselectivity of enzymatic reductions. scispace.com
| Synthesis Method | Catalyst | Key Parameters | Enantiomeric Excess (ee) |
| CBS Reduction | (R)-CBS catalyst, Borane-dimethyl sulfide | -20°C to 0°C, THF solvent | >98% |
| Asymmetric Hydrogenation | BINAP-Ru complexes | 50–100 bar H₂, Methanol | 90% |
| Biocatalytic Reduction | Ketoreductases (KREDs) from Lactobacillus kefir | Aqueous buffer (pH 7.0), 30°C | 99% |
| Biocatalytic Cross-Benzoin Reaction | LlKdcA | - | >98% |
Deracemization and Chiral Resolution Methodologies
Obtaining enantiomerically pure this compound can also be achieved by separating a racemic mixture of (R)- and (S)-1-Hydroxy-1-phenylacetone. This can be accomplished through deracemization or chiral resolution.
Deracemization: This process involves the conversion of a racemate into a single, pure enantiomer. One-pot chemoenzymatic processes have been developed for the deracemization of similar compounds like 1-phenylethanols. nih.gov This approach combines a non-selective oxidation step with an enantioselective enzymatic reduction. nih.gov
Chiral Resolution: This involves the separation of enantiomers from a racemic mixture.
Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. For example, Baeyer-Villiger monooxygenases can be used in the kinetic resolution of racemic ketones. scispace.com
Chromatographic Resolution: As mentioned previously, chiral HPLC is a powerful tool for separating enantiomers on an analytical scale and can be adapted for preparative separations.
These methodologies provide robust routes to access enantiomerically pure this compound, a critical building block for the synthesis of important pharmaceutical compounds.
Synthetic Methodologies for R 1 Hydroxy 1 Phenylacetone
Chemical Synthesis Approaches
Chemical methods for synthesizing α-hydroxy ketones have evolved from traditional, often non-selective, pathways to advanced catalytic systems that provide precise control over stereochemistry.
Enantioselective Chemical Catalysis
The development of enantioselective catalysis has been pivotal for the efficient synthesis of chiral compounds. For (R)-1-Hydroxy-1-phenylacetone, a key strategy is the asymmetric hydrogenation of the prochiral diketone, 1-phenyl-1,2-propanedione (B147261). This approach utilizes a heterogeneous catalyst in conjunction with a chiral molecule that directs the stereochemical outcome of the reaction.
One such system employs an Iridium/Titanium dioxide (Ir/TiO₂) catalyst with the chiral modifier cinchonidine (B190817). nih.gov The reaction, conducted at room temperature and 40 bar of pressure, involves a complex network of regio- and enantioselective hydrogenation steps. nih.gov The cinchonidine molecule adsorbs onto the catalyst's active sites, creating a chiral environment that favors the formation of the (R)-enantiomer of the hydroxyketone. nih.gov A kinetic analysis of this system is crucial for understanding the reaction behavior and optimizing the yield of the desired (R)-1-hydroxy-1-phenylpropanone intermediate. nih.gov
Hydrogenation Routes for Chiral Alpha-Hydroxy Ketones
Asymmetric hydrogenation is a powerful tool for producing chiral α-hydroxy ketones from vicinal diketones. The hydrogenation of 1-phenylpropane-1,2-dione over a chirally modified platinum catalyst is a well-documented route to this compound. researchgate.net
In this method, a 5% Platinum/Alumina (Pt/Al₂O₃) catalyst is modified with the chiral alkaloid cinchonidine. The reaction demonstrates high selectivity for the carbonyl group adjacent to the phenyl ring. The presence and configuration of the hydroxyl group at the C-9 position of the cinchonidine modifier are critical for achieving high enantioselectivity. researchgate.net When this hydroxyl group is replaced by a methoxy group, the enantioselectivity is lost, highlighting its importance in the enantiodiscrimination mechanism. researchgate.net The choice of solvent also significantly impacts the reaction; the highest enantiomeric excess for the (R)-enantiomer was achieved in toluene (B28343). researchgate.net
| Catalyst | Chiral Modifier | Solvent | Pressure | Temp. | Product | Enantiomeric Excess (ee) |
| 5% Pt/Al₂O₃ | Cinchonidine | Toluene | 10 bar H₂ | 15 °C | (R)-1-hydroxy-1-phenyl-2-propanone | 57% |
| 5% Pt/Al₂O₃ | Cinchonidine | Acetic Acid | 10 bar H₂ | 15 °C | (R)-1-hydroxy-1-phenyl-2-propanone | 7% |
| 5% Pt/Al₂O₃ | 9-Methoxy-10,11-dihydrocinchonidine | Toluene | 10 bar H₂ | 15 °C | (S)-1-hydroxy-1-phenyl-2-propanone | 2% |
This table summarizes the results from the asymmetric hydrogenation of 1-phenylpropane-1,2-dione. Data sourced from researchgate.net.
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers a highly selective and environmentally benign alternative to chemical synthesis. The production of this compound is a classic example of industrial biotransformation, primarily relying on the carboligase activity of the enzyme pyruvate (B1213749) decarboxylase (PDC) found in various microorganisms.
Microbial Fermentation Strategies
Whole-cell microbial fermentation is the predominant industrial method for producing this compound. This process leverages the natural metabolic pathways of yeasts to catalyze the acyloin condensation of benzaldehyde (B42025) with an acetaldehyde unit derived from a sugar feedstock like glucose.
A diverse range of yeast species has been successfully employed for the stereoselective synthesis of this compound.
Saccharomyces cerevisiae : As a widely used industrial microorganism, S. cerevisiae (baker's yeast) is the traditional biocatalyst for this transformation. epa.gov The key enzyme, pyruvate decarboxylase (PDC), mediates the condensation of benzaldehyde with acetaldehyde generated from glycolysis. researchgate.net A significant challenge in this process is the formation of by-products, primarily benzyl (B1604629) alcohol, through the action of alcohol dehydrogenases. epa.gov Research efforts have focused on optimizing this process by reducing by-product formation, for instance, by expressing a heterologous carboxylic acid reductase to recycle benzoic acid back to benzaldehyde and by engineering the yeast's metabolism to reduce NADPH synthesis, thereby diminishing benzyl alcohol production. epa.gov
Candida utilis : This yeast has proven to be a highly efficient producer of (R)-PAC. In an aqueous/octanol two-phase emulsion reactor, whole cells of C. utilis can produce high concentrations of the product. nih.gov This in vitro system, which uses benzaldehyde and pyruvate as substrates, avoids the formation of the major by-product, benzyl alcohol, commonly seen in in vivo S. cerevisiae fermentations. nih.gov The process demonstrates significantly higher yield, productivity, and catalyst efficiency compared to traditional whole-cell fermentations. nih.gov
| Parameter | Traditional in vivo Process (S. cerevisiae) | Two-Phase in vitro Process (C. utilis) | Improvement Factor |
| Productivity | ~1.25 g L⁻¹ h⁻¹ | 3.9 g L⁻¹ h⁻¹ | 3.1-fold |
| Final Product Conc. | ~16.5 g L⁻¹ (aqueous) | 103 g L⁻¹ (octanol) / 12.8 g L⁻¹ (aqueous) | 3.9-fold (overall) |
| Yield on Benzaldehyde | - | 26% higher | - |
| Catalyst Efficiency | ~1.5 g PAC / g dry cells | 10.3 g PAC / g dry cells | 6.9-fold |
This table compares the efficiency of (R)-PAC production using a traditional S. cerevisiae fermentation versus an optimized in vitro process with C. utilis cells. Data sourced from nih.gov.
Torulaspora delbrueckii : This yeast has been identified as a novel and effective biocatalyst for producing L-PAC ((R)-enantiomer). Studies have optimized fermentation conditions using molasses as a substrate, identifying an ideal temperature of 30°C, pH of 5.5, and a total sugar concentration of 17%. To further enhance production, random mutagenesis using agents like nitrous acid has been applied. A mutant strain demonstrated a significant increase in yield, producing 7.99 g/L of L-PAC compared to 6.44 g/L from the wild strain.
| Strain | Optimized Incubation Time | Optimized pH | Final L-PAC Yield |
| Wild Type T. delbrueckii | 24 hours | 5.5 | 6.44 g/L |
| Nitrous Acid Mutant | 18 hours | 5.0 | 7.99 g/L |
This table shows the improvement in L-PAC production by a mutant strain of T. delbrueckii after optimization of process parameters. Data sourced from .
Debaryomyces etchellsii : This halotolerant yeast is effective in the acyloin condensation to produce (R)-(-)-phenylacetylcarbinol. nih.gov A sustainable "green chemistry" approach has been developed using seawater as the reaction medium. researchgate.net This strategy not only reduces the reliance on freshwater but also improves the process by increasing the conversion of benzaldehyde, minimizing by-products, and allowing for a higher substrate load. The cells also maintain their activity over several recycling rounds, making the process more economical. researchgate.net
Kluyveromyces marxianus : This yeast is also a capable biocatalyst for producing phenylacetylcarbinol. aidic.it Strains of K. marxianus have been screened and shown to produce (R)-PAC, with one study reporting a concentration of 0.74 g/L. aidic.it Furthermore, K. marxianus has been identified as a suitable biocatalyst for the kinetic resolution of racemic (±)-phenylacetylcarbinol. Through bioreduction, it can selectively act on one enantiomer, allowing for the isolation of (S)-(+)-phenylacetylcarbinol with high stereoselectivity, demonstrating its versatility in chiral synthesis. nih.gov
Co-culture Systems for Enhanced Biotransformation
In a study utilizing a co-culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606, the system was first used for bioethanol production, a process intrinsically linked with the pyruvate decarboxylase (PDC) activity required for PAC synthesis researchgate.net. The biomass generated was then harvested and used as frozen-thawed whole cells for the biotransformation of benzaldehyde and pyruvate into (R)-PAC. The co-culture demonstrated the ability to produce a higher level of PAC (8.65 ± 0.08 mM) compared to monocultures under similar conditions researchgate.net. Further optimization in a two-phase emulsion system, with pyruvate in the aqueous phase and benzaldehyde in the organic phase, led to a 1.46-fold increase in PAC levels compared to a single-phase system researchgate.netresearchgate.net. This strategy highlights the potential of co-cultures to create a more robust and efficient system for industrial-scale production researchgate.net.
Enzyme-Catalyzed Transformations
Isolated enzymes offer a more controlled approach to the synthesis of this compound, avoiding the complexities of cellular metabolism and the formation of unwanted by-products often seen in whole-cell fermentations dntb.gov.ua. The primary enzymes utilized for this carboligation reaction are thiamine diphosphate (B83284) (ThDP)-dependent enzymes.
Pyruvate Decarboxylase (PDC)-Mediated Carboligation
Pyruvate Decarboxylase (PDC, EC 4.1.1.1) is the key enzyme responsible for the synthesis of this compound in microorganisms nih.gov. It catalyzes the stereoselective carboligation of an acetaldehyde moiety, derived from the decarboxylation of pyruvate, with benzaldehyde researchgate.netnih.gov. While its primary physiological role is the decarboxylation of pyruvate to acetaldehyde in fermentation, its promiscuous carboligase activity is exploited for this valuable C-C bond formation nih.govresearchgate.net. The reaction requires the cofactors thiamine diphosphate (ThDP) and Mg²⁺ nih.gov.
Significant research has focused on engineering PDC to enhance its carboligase activity over its native decarboxylation function. Wild-type PDCs often favor the release of acetaldehyde, but specific mutations in the active site can dramatically shift this balance towards the synthesis of 2-hydroxy ketones researchgate.net.
One of the most effective mutations identified is the Glu473Gln variant in an active site, which inverts the partitioning between aldehyde release and carboligation by up to 100-fold in favor of the latter researchgate.net. This is due to a defective protonation of the central carbanion/enamine intermediate, which stalls the catalytic cycle at a stage where the addition of an external aldehyde like benzaldehyde leads to highly efficient and enantioselective formation of this compound researchgate.net. Other studies on PDC from Zymomonas mobilis have identified several key residues. For instance, mutating Trp392 to methionine (W392M) resulted in a more active and stable enzyme for PAC production from acetaldehyde and benzaldehyde nih.gov. Site-directed mutagenesis of other hydrophobic residues near the active center, such as I472 and I476, has also been shown to influence both decarboxylation and carboligation activities nih.gov. The mutant PDCI476E notably inverted the stereochemistry, leading to the synthesis of (S)-phenylacetylcarbinol nih.gov.
| Enzyme Source | Mutation | Effect on Carboligation/Stereoselectivity | Reference |
|---|---|---|---|
| Generic PDC | Glu473Gln | Up to 100-fold preference for carboligation; quantitative and enantioselective formation of (R)-PAC. | researchgate.net |
| Zymomonas mobilis PDC | W392M | Most active and stable mutant for (R)-PAC production among tested PDCs. | nih.gov |
| Zymomonas mobilis PDC | I472A | Enlarged substrate-binding site, allowing for carboligation to produce 2-hydroxypropiophenone, benzoin, and phenylacetylcarbinol. Impaired enantioselectivity for PAC. | nih.gov |
| Zymomonas mobilis PDC | I476E | Significantly affected stereochemistry, predominantly catalyzing the synthesis of (S)-phenylacetylcarbinol. | nih.gov |
| Zymomonas mobilis PDC | N482D | Significant influence on the carboligation reaction, suggesting a role in coordinating the second aldehyde molecule. | nih.gov |
The kinetics of PDC-mediated carboligation are complex, influenced by pH, temperature, and the concentrations of both the donor substrate (pyruvate) and the acceptor substrate (benzaldehyde). Studies with partially purified PDC from Candida utilis found that the optimal pH for (R)-PAC formation was 7.0, whereas the optimal pH for the competing acetaldehyde formation was 6.0 researchgate.net. This difference allows for reaction optimization by selecting a pH that favors carboligation. Lower temperatures (e.g., 4°C) were also found to favor PAC formation over acetaldehyde release researchgate.net.
Benzaldehyde is known to cause deactivation of PDC, but the presence of the co-substrate pyruvate has a stabilizing effect on the enzyme nih.gov. This suggests the enzyme is more stable while actively catalyzing the reaction than when it is resting and exposed to benzaldehyde alone nih.gov. Kinetic models have been developed to determine the optimal concentrations of substrates for continuous processes. For the potent W392M mutant of Zymomonas mobilis PDC, a kinetic model inferred from initial rate velocities suggested that feeding both acetaldehyde and benzaldehyde in equimolar concentrations was most efficient for a continuous reaction system nih.gov. Certain mutations can also broaden the substrate specificity of the enzyme. The I472A mutant of Z. mobilis PDC, for example, features an enlarged substrate-binding site that allows for the decarboxylation of longer-chain aliphatic and aromatic 2-keto acids, not just pyruvate nih.gov.
Transaminase-Mediated Enantioselective Amination
Transaminase (TAm) enzymes are not used for the direct synthesis of this compound. Instead, they are employed in multi-enzyme cascades to convert α-hydroxy ketones, such as the target compound, into valuable chiral amino alcohols. These amino alcohols are important building blocks for many pharmaceuticals.
In these synthetic pathways, an enzyme like a transketolase or a PDC variant first catalyzes the C-C bond formation to produce a chiral α-hydroxy ketone intermediate. A subsequent step then utilizes a transaminase to asymmetrically aminate the ketone group to an amino group ebi.ac.ukwikipedia.org. For example, a de novo designed pathway in E. coli has been created using a transketolase to synthesize L-erythrulose, which is then aminated by a co-expressed β-alanine:pyruvate transaminase to produce the amino alcohol 2-amino-1,3,4-butanetriol ebi.ac.ukuab.cat. This cascade approach allows for the synthesis of complex chiral molecules from simple, achiral starting materials ebi.ac.uk. The successful coupling of these reactions often requires careful optimization of reaction conditions to ensure compatibility between the different enzymes nih.gov.
Other Thiamine Diphosphate-Dependent Enzymes
Besides PDC, several other ThDP-dependent lyases have been investigated for their ability to synthesize chiral α-hydroxy ketones. These enzymes exhibit different substrate specificities and, crucially, can yield products with opposite stereochemistry, making the selection of the correct enzyme critical for obtaining the desired (R)-enantiomer.
Benzaldehyde Lyase (BAL, EC 4.1.2.38): This enzyme, particularly from Pseudomonas fluorescens, is known to catalyze the formation of (R)-2-hydroxy-1-phenyl-propan-1-one derivatives with high enantiomeric excess (>99%) from the reaction of benzaldehyde and acetaldehyde nih.govnih.gov. This makes it a highly suitable catalyst for producing the desired (R)-enantiomer. More recently, a novel thermostable BAL from Rhodococcus erythropolis (ReBAL) has been identified and engineered, expanding the toolbox of these enzymes for continuous biocatalytic processes.
Benzoylformate Decarboxylase (BFD, EC 4.1.1.7): BFD from Pseudomonas putida is also a well-characterized enzyme for the synthesis of 2-hydroxy ketones. However, in the reaction between benzaldehyde and acetaldehyde, BFD predominantly produces the (S)-enantiomer, (S)-2-hydroxy-1-phenyl-propanone nih.govnih.gov. While reaction conditions can be tuned to increase the enantiomeric excess of the (S)-product, this enzyme is not suitable for the synthesis of this compound nih.govnih.gov.
Branched-chain 2-Keto Acid Decarboxylase (KdcA): The KdcA from Lactococcus lactis has emerged as a valuable biocatalyst for C-C bond formation. It displays an exceptionally broad substrate range for both the donor keto acid and the acceptor aldehyde researchgate.net. KdcA catalyzes the carboligation of various aromatic aldehydes with aliphatic aldehydes, yielding chiral 2-hydroxy ketones with high enantioselectivity, including the (R)-enantiomer, making it a promising alternative to PDC for the synthesis of this compound and its derivatives dntb.gov.uaresearchgate.net.
| Enzyme | Source Organism | Key Characteristics for Phenylacetone (B166967) Synthesis | Stereoselectivity | Reference |
|---|---|---|---|---|
| Benzaldehyde Lyase (BAL) | Pseudomonas fluorescens | Catalyzes coupling of aromatic and aliphatic aldehydes. | (R)-selective | nih.govnih.gov |
| Benzoylformate Decarboxylase (BFD) | Pseudomonas putida | Carboligation is a side reaction; accepts a wide range of aldehydes. | (S)-selective | nih.govnih.gov |
| Branched-chain 2-Keto Acid Decarboxylase (KdcA) | Lactococcus lactis | Exceptionally broad substrate range for both donor and acceptor. | (R)-selective | researchgate.net |
Bioprocess Engineering and Reactor Design for Production of this compound
The efficient and scalable synthesis of this compound, also known as (R)-phenylacetylcarbinol ((R)-PAC), through biotransformation is highly dependent on advanced bioprocess engineering and strategic reactor design. These elements are crucial for overcoming challenges such as enzyme instability, substrate and product toxicity, and reaction equilibrium limitations. By optimizing the reaction environment and employing sophisticated reactor configurations, it is possible to significantly enhance the productivity and economic viability of (R)-PAC production.
Continuous-Flow Systems and Enzyme-Membrane Reactors
Continuous-flow systems offer several advantages over traditional batch reactors for the synthesis of (R)-PAC, including improved process control, enhanced safety, and higher productivity. A particularly effective configuration for enzymatic processes is the enzyme-membrane reactor (EMR), which combines the catalytic reaction and the separation of the enzyme from the product stream in a single unit. This integration allows for the continuous reuse of the enzyme, which is a significant cost factor in biocatalysis.
In the context of (R)-PAC synthesis, EMRs have been successfully employed to facilitate the continuous production of this valuable chiral intermediate. Typically, these systems utilize a pyruvate decarboxylase (PDC) enzyme, which catalyzes the carboligation of benzaldehyde and a C2-donor like acetaldehyde or pyruvate. The enzyme is retained within the reactor by an ultrafiltration membrane, while the smaller product molecules, including (R)-PAC, pass through. This setup not only enables enzyme recycling but also allows for the continuous feeding of substrates and removal of products, which can help to mitigate product inhibition and shift the reaction equilibrium towards product formation. academie-sciences.fruclouvain.be
One notable study demonstrated the continuous production of (R)-PAC in an EMR using a potent mutant of pyruvate decarboxylase from Zymomonas mobilis. This system achieved a space-time yield of 81 g L⁻¹ d⁻¹ with substrate concentrations of 50 mM for both benzaldehyde and acetaldehyde. The productivity of this system could be further enhanced by cascading multiple EMRs in series. nih.gov This approach highlights the potential of continuous-flow EMRs to overcome the limitations associated with by-product formation in traditional fermentative processes. nih.gov
| Reactor Type | Enzyme Source | Substrates | Key Finding | Reference |
| Enzyme-Membrane Reactor (EMR) | Pyruvate Decarboxylase (mutant from Zymomonas mobilis) | Benzaldehyde and Acetaldehyde | Achieved a space-time yield of 81 g L⁻¹ d⁻¹ in a continuous process. | nih.gov |
| Cascaded Enzyme-Membrane Reactors | Pyruvate Decarboxylase (mutant from Zymomonas mobilis) | Benzaldehyde and Acetaldehyde | Increased overall yield compared to a single EMR. | nih.gov |
Optimization of Reaction Parameters (e.g., pH, Temperature, Substrate Concentration, Additives)
The catalytic activity and stability of the enzymes used in the biotransformation of (R)-PAC are highly sensitive to the reaction conditions. Therefore, meticulous optimization of parameters such as pH, temperature, substrate concentrations, and the presence of additives is critical for maximizing product yield and process efficiency.
pH: The optimal pH for (R)-PAC production is largely dependent on the specific pyruvate decarboxylase enzyme being used. For instance, studies have shown that a pH of around 6.5 is optimal for the biotransformation using PDC from various sources. researchgate.netnih.gov It has been observed that proton uptake during the biotransformation can lead to an increase in pH to above 7, which can be a limiting factor for (R)-PAC production. To counteract this, high-concentration buffers, such as 2-2.5 M 3-(N-morpholino)propanesulfonic acid (MOPS) with an initial pH of 6.5, have been employed in small-scale studies to maintain a stable pH environment. nih.gov
Temperature: Temperature plays a dual role in the enzymatic synthesis of (R)-PAC. While higher temperatures can increase the initial reaction rate, they can also lead to decreased enzyme stability and lower final product concentrations. Research has shown that lowering the reaction temperature from 23°C to 6°C resulted in decreased initial rates but ultimately higher final (R)-PAC concentrations. nih.govresearchgate.net In another study, a temperature of 4°C was found to be optimal for achieving a high concentration of L-PAC (an enantiomer of (R)-PAC) using partially purified PDC from Candida utilis. nih.gov
Substrate Concentration: The concentrations of the substrates, typically benzaldehyde and pyruvate or acetaldehyde, must be carefully balanced to maximize (R)-PAC production while minimizing substrate inhibition and the formation of by-products. High concentrations of benzaldehyde are known to be toxic to many microorganisms and can inhibit the activity of pyruvate decarboxylase. documentsdelivered.com To address this, a fed-batch strategy or the use of two-phase systems is often employed. Studies have explored various initial concentrations and ratios of substrates. For example, using partially purified PDC from Rhizopus javanicus, initial concentrations of 400 mM benzaldehyde and 600 mM pyruvate yielded 50.6 g/L of (R)-PAC. nih.gov Another study found that an initial pyruvate-to-benzaldehyde ratio of 1.2 (120 mM to 100 mM) resulted in higher PAC levels compared to a ratio of 1.2 (240 mM to 200 mM) when using frozen-thawed whole cells. nih.gov
Additives: Certain additives can be beneficial for the production of (R)-PAC. For instance, high concentrations of MOPS buffer and certain alcohols, as well as potassium chloride (KCl), have been shown to stabilize the PDC enzyme. nih.gov However, the addition of ethanol, which can increase the solubility of benzaldehyde, has been found to be not beneficial for (R)-PAC production in some cases. nih.govresearchgate.net The cofactor magnesium (Mg²⁺) is essential for PDC activity, but its concentration also needs to be optimized, as lower concentrations (0.5 mM) have been shown to improve pyruvate stability and increase the molar yield of (R)-PAC. researchgate.net
| Parameter | Optimal Condition | Enzyme Source | Reference |
| pH | 6.5 (initial) | Rhizopus javanicus PDC | nih.gov |
| 7.0 | Candida utilis PDC | nih.gov | |
| Temperature | 6°C | Rhizopus javanicus PDC | nih.govresearchgate.net |
| 4°C | Candida utilis PDC | nih.gov | |
| Substrate Concentration | 400 mM Benzaldehyde, 600 mM Pyruvate | Rhizopus javanicus PDC | nih.gov |
| 200 mM Benzaldehyde, 400 mM Pyruvate | Candida utilis PDC | nih.gov | |
| 100 mM Benzaldehyde, 120 mM Pyruvate | Co-culture of C. tropicalis and S. cerevisiae | nih.gov | |
| Additives | 2-2.5 M MOPS buffer | Rhizopus javanicus PDC | nih.gov |
| 0.5 mM Mg²⁺ | Rhizopus javanicus and Candida utilis PDC | researchgate.net |
Mitigation of Substrate and Product Toxicity in Biotransformations
One of the most effective approaches is the use of aqueous-organic two-phase systems . In this setup, a water-immiscible organic solvent is used to dissolve a high concentration of benzaldehyde, which then partitions into the aqueous phase containing the enzyme at a low, non-toxic concentration. This allows for a continuous supply of the substrate to the enzymatic reaction while protecting the biocatalyst from inhibitory levels. Octanol has been identified as a particularly suitable solvent for this purpose due to its high partition coefficient for benzaldehyde. researchgate.net In a two-phase system using octanol, PAC concentrations of up to 141 g/L in the organic phase have been achieved. researchgate.net This method also facilitates in situ product removal, as (R)-PAC preferentially partitions into the organic phase, thereby reducing potential product inhibition. researchgate.net
Another strategy involves the immobilization of the biocatalyst . Entrapping enzymes or whole cells in matrices like calcium alginate can provide a protective microenvironment, shielding them from the bulk concentrations of toxic compounds. jptcp.com Immobilization also simplifies the separation of the biocatalyst from the reaction mixture, allowing for its reuse.
Fed-batch feeding of the toxic substrate is a common technique to maintain a low and constant concentration of benzaldehyde in the reactor, thus avoiding inhibitory levels. This can be implemented in both single-phase and two-phase systems to improve the stability and longevity of the biocatalyst.
Furthermore, metabolic engineering approaches can be employed to enhance the tolerance of the microbial host to benzaldehyde and to reduce the formation of toxic by-products. For instance, by reducing the synthesis of NADPH, the formation of benzyl alcohol, a common by-product that can inhibit the reaction, can be significantly diminished. researchgate.net
| Mitigation Strategy | Description | Key Advantage | Reference |
| Aqueous-Organic Two-Phase System | An organic solvent (e.g., octanol) is used to deliver benzaldehyde to the aqueous phase containing the enzyme. | Protects the enzyme from high benzaldehyde concentrations and allows for in situ product removal. | researchgate.net |
| Immobilization | Entrapment of the enzyme or whole cells in a solid or gel matrix (e.g., calcium alginate). | Provides a protective microenvironment and facilitates biocatalyst reuse. | jptcp.com |
| Fed-Batch Substrate Addition | Gradual feeding of benzaldehyde into the reactor. | Maintains a low, non-inhibitory concentration of the toxic substrate. | documentsdelivered.com |
| Metabolic Engineering | Modification of the microbial host to reduce by-product formation. | Increases the yield of (R)-PAC by minimizing the conversion of benzaldehyde to inhibitory compounds like benzyl alcohol. | researchgate.net |
Reactivity and Synthetic Transformations of R 1 Hydroxy 1 Phenylacetone
Chemoselective Reactions of the Ketone Moiety
The ketone group in (R)-1-hydroxy-1-phenylacetone can undergo selective reactions, notably C-C bond formation, while the hydroxyl group remains intact. A prime example is the enzymatic, asymmetric cross-benzoin type reaction. nih.gov Thiamine diphosphate (B83284) (ThDP)-dependent enzymes can catalyze the carboligation of aldehydes to the ketone, a reaction that is difficult to achieve with high selectivity through conventional chemical methods. nih.govresearchgate.net
Different enzymes can be used to control the regio- and stereochemistry of the product. nih.govresearchgate.net For instance, specific enzyme variants of pyruvate (B1213749) decarboxylase and branched-chain 2-keto acid decarboxylase can facilitate these transformations, often with excellent stereochemical purity (>98% enantiomeric excess). nih.gov This biocatalytic approach allows for the synthesis of various chiral α-hydroxy ketones by selectively targeting the ketone moiety of the parent compound. researchgate.net
Enzymatic C-C Coupling Reactions of the Ketone Moiety
| Enzyme Class | Enzyme Example | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Lyase (ThDP-dependent) | Branched-chain 2-keto acid decarboxylase from Lactococcus lactis (LlKdcA) | Asymmetric aliphatic-aromatic cross-benzoin reaction | Selectively delivers (R)-phenylacetylcarbinol derivatives. | nih.gov |
| Lyase (ThDP-dependent) | Pyruvate decarboxylase variant from Acetobacter pasteurianus (ApPDC-E469G) | Asymmetric aliphatic-aromatic cross-benzoin reaction | Selectively delivers (S)-phenylacetylcarbinol derivatives. | nih.gov |
Transformations Involving the Hydroxyl Group
The hydroxyl group of this compound can be selectively modified, for example, through esterification. Chemical acetylation can be performed to yield the corresponding ester, (R)-1-acetoxy-phenylacetone. rug.nlcore.ac.uk This transformation is also observed in biocatalytic systems. For example, 4-hydroxyacetophenone monooxygenase (HAPMO) can oxidize a related diketone, 3-phenyl-penta-2,4-dione, to produce (R)-1-acetoxy-phenylacetone with exceptional selectivity (ee > 99%). core.ac.uk This ester can then be hydrolyzed to obtain enantiopure this compound. core.ac.uk
Stereoselective Conversion to Chiral Amines and Amino Alcohols
A significant application of this compound is its conversion into valuable chiral amino alcohols. This is typically achieved through stereoselective amination of the ketone carbonyl group. Biocatalysis offers a highly efficient route for this transformation.
A patented method describes the enantioselective enzymatic amination of this compound to produce (1R, 2S)-Norephedrine, a key pharmaceutical intermediate. google.com The reaction employs a transaminase as the biocatalyst, which transfers an amino group from an amino donor, such as isopropylamine, to the ketone substrate. google.com The process is highly stereoselective, achieving a diastereomeric excess (de) of over 99.9%. google.com
Enzymatic Amination of this compound
| Substrate | Enzyme | Amino Donor | Cofactor | Product | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|---|---|
| This compound | Transaminase | Isopropylamine | Pyridoxal-5-phosphate | (1R, 2S)-Norephedrine | >99.9% | google.com |
This type of hydrogen-borrowing cascade, often involving an alcohol dehydrogenase and an amine dehydrogenase, allows for the synthesis of (R)-configured amines from alcohols via a ketone intermediate. nih.gov
Diastereoselective Reduction to 1,2-Diols
The reduction of the ketone in this compound leads to the formation of 1-phenyl-1,2-propanediol, which has two chiral centers. Controlling the stereochemistry of the newly formed alcohol relative to the existing one is a key challenge.
Chemical reduction methods often yield mixtures of diastereomers. researchgate.net For instance, reduction with borohydride (B1222165) reagents typically results in only moderate selectivity for the syn-1,2-diol (diastereomeric ratio ≤5:1). researchgate.net However, chelation-controlled reduction using reagents like zinc borohydride can provide high selectivity for the anti-1,2-diol (dr >20:1). researchgate.net
In contrast, biocatalytic methods can provide excellent diastereoselectivity. An efficient two-step process utilizing whole-cell Pichia glucozyma for the stereoselective reduction of unprotected (R)-2-hydroxy ketones has been shown to produce syn-1,2-diols with high selectivity (dr >10:1). researchgate.net Similarly, the hydrogenation of 1-phenyl-1,2-propanedione (B147261) over platinum catalysts, which proceeds via a this compound intermediate, predominantly yields the (1R,2S)-1-phenyl-1,2-propanediol diastereomer. lookchem.com
Comparison of Reduction Methods to 1,2-Diols
| Method | Reagent/Catalyst | Major Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Chemical Reduction | Borohydride Reagents | syn-1,2-diol | ≤5:1 | researchgate.net |
| Chemical Reduction (Chelation Control) | Zinc Borohydride [Zn(BH₄)₂] | anti-1,2-diol | >20:1 | researchgate.net |
| Biocatalytic Reduction | Pichia glucozyma (whole cell) | syn-1,2-diol | >10:1 | researchgate.net |
| Catalytic Hydrogenation | Platinum Catalyst | (1R,2S)-1-phenyl-1,2-propanediol | Predominantly (1R,2S) | lookchem.com |
Oxidative and Hydrogenation Reactions
Hydrogenation Reactions Catalytic hydrogenation is a key reaction associated with this compound, primarily as a method for its synthesis. The enantioselective hydrogenation of 1-phenyl-1,2-propanedione over platinum-based catalysts is a common route. lookchem.comlookchem.com This reaction selectively reduces the carbonyl group adjacent to the phenyl ring. lookchem.com By using chiral modifiers, such as cinchonidine (B190817), with platinum catalysts in solvents like dichloromethane (B109758), this compound can be produced with moderate to high enantiomeric excess (up to 64% ee). lookchem.comlookchem.com Studies have also shown that the use of ultrasonic irradiation during the hydrogenation in toluene (B28343) can increase both the reaction rate and the resulting enantiomeric excess of the (R)-product. researchgate.net
Oxidative Reactions The compound can participate in various oxidative reactions. Phenylacetone (B166967) monooxygenase (PAMO) and 4-hydroxyacetophenone monooxygenase (HAPMO), both Baeyer-Villiger monooxygenases, can catalyze the oxidation of related substrates to form esters. core.ac.ukresearchgate.net For example, HAPMO catalyzes the oxidation of 3-phenyl-penta-2,4-dione to (R)-1-acetoxy-phenylacetone. core.ac.uk
Furthermore, the carbon-carbon bond in the related compound, phenylacetone, can be cleaved under oxidative conditions. An iron-catalyzed aerobic oxidative cleavage of the C-C σ-bond in phenylacetone derivatives using air as the oxidant has been developed to chemoselectively yield aldehydes. rsc.org In some catalytic systems for aldehyde oxidation, phenylacetone has been used as a hydrogen acceptor. acs.org
Applications As a Chiral Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Chiral Aminoalkanol Derivatives
(R)-1-Hydroxy-1-phenylacetone is a valuable precursor for the synthesis of various chiral (amino)alkanol derivatives. lookchem.comchemicalbook.com These derivatives are of significant interest in medicinal chemistry due to their potential as antibacterial and antifungal agents. lookchem.comchemicalbook.com The synthesis typically involves the reaction of this compound with an appropriate amine, followed by reduction of the resulting intermediate to yield the desired chiral aminoalkanol. The inherent chirality of the this compound starting material is transferred to the final product, ensuring the formation of a specific stereoisomer.
Intermediate in the Production of Sympathomimetic Amines
One of the most well-established applications of this compound is its role as a key intermediate in the production of several sympathomimetic amines. nih.govgoogle.comnih.govwikipedia.org These compounds mimic the effects of stimulating the sympathetic nervous system and are widely used in medicine. The synthesis of these amines from this compound is a cornerstone of industrial pharmaceutical production. wikipedia.org
The primary method for producing this compound for this purpose is through the biotransformation of benzaldehyde (B42025). nih.govwikipedia.org This process often utilizes enzymes like pyruvate (B1213749) decarboxylase from yeast or acetohydroxyacid synthase. nih.govwikipedia.orggoogle.com The resulting this compound is then chemically converted to the target sympathomimetic amines through reductive amination. nih.gov
Table 1: Sympathomimetic Amines Synthesized from this compound
| Sympathomimetic Amine | Therapeutic Use | Reference |
| Ephedrine (B3423809) | Decongestant, Bronchodilator | nih.govgoogle.comnih.govwikipedia.org |
| Pseudoephedrine | Decongestant | nih.govgoogle.comnih.govwikipedia.org |
| Norephedrine (B3415761) (Phenylpropanolamine) | Decongestant, Appetite Suppressant | nih.govgoogle.comnih.govgoogleapis.com |
| Norpseudoephedrine | Intermediate in synthesis | google.comnih.gov |
The synthesis of (1R,2S)-Ephedrine hydrochloride, for example, can be achieved by reacting (R)-phenylacetylcarbinol with methylamine (B109427) in the presence of a palladium/activated carbon catalyst and hydrogen gas. chemicalbook.com This reaction is followed by treatment with hydrochloric acid to yield the final product with high purity and enantiomeric excess. chemicalbook.com Similarly, biocatalytic strategies using transaminases are being explored for the synthesis of norephedrine from (R)-phenylacetylcarbinol to overcome challenges associated with chemical routes, such as low enantioselectivity. researchgate.net
Role in the Synthesis of Amphetamine Analogues
This compound can also serve as a precursor in the synthesis of amphetamine and its analogue, methamphetamine. While the primary route to amphetamine involves the reduction of 1-phenyl-2-propanone (P2P), this compound can be converted to P2P. unodc.org
The synthesis of amphetamine from P2P is typically achieved through reductive amination, such as the Leuckart reaction, where P2P is reacted with ammonia (B1221849) or an ammonia source. unodc.org For the synthesis of methamphetamine, methylamine is used instead of ammonia. unodc.org It is important to note that while phenylacetone (B166967) is a metabolite of amphetamine in the human body, its synthesis from this compound is a known chemical transformation. wikipedia.org
Utility in the Synthesis of Other Biologically Active Compounds
The utility of this compound extends beyond the synthesis of sympathomimetic amines and amphetamine analogues. Its chiral structure makes it a valuable starting material for the creation of other biologically active compounds. For instance, it has been used in the preparation of compounds with potential antioxidant and anticancer activities. The ability to introduce a specific stereocenter early in a synthetic sequence is a significant advantage in the development of new therapeutic agents.
Mechanistic and Theoretical Investigations of R 1 Hydroxy 1 Phenylacetone Reactions
Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways and Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping the potential energy surfaces of chemical reactions, thereby identifying the most probable reaction pathways and the origins of stereoselectivity. While specific DFT studies exclusively on the synthesis of (R)-1-hydroxy-1-phenylacetone are not extensively documented, the principles can be inferred from studies on similar enzymatic and catalytic systems.
Theoretical investigations into the formation of chiral α-hydroxy ketones often focus on the transition states leading to the (R) and (S) enantiomers. By calculating the activation energies for these different pathways, the enantiomeric excess (e.e.) of a reaction can be predicted. These calculations typically consider the catalyst-substrate complex and the approach of the reacting species.
In the context of enzymatic synthesis, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to model the reaction within the enzyme's active site. The QM region typically includes the substrate and key catalytic residues, while the larger protein environment is treated with MM. Such studies on enzymes like phenylacetone (B166967) monooxygenase (PAMO) reveal how the active site architecture pre-organizes the substrate for a stereoselective reaction. For the hypothetical formation of this compound, DFT and QM/MM calculations would be instrumental in understanding how the enzyme's active site directs the hydroxylation to a specific face of a prochiral precursor.
A generalized workflow for such a computational study would involve:
Reactant and Catalyst Modeling: Building accurate models of the substrate, catalyst (or enzyme active site), and reagents.
Conformational Searching: Identifying the most stable conformations of the reactants and catalyst-substrate complexes.
Transition State Searching: Locating the transition state structures for the formation of both (R)- and (S)-1-hydroxy-1-phenylacetone.
Energy Calculations: Computing the relative energies of the transition states to predict the stereochemical outcome.
Kinetic Mechanisms of Enzyme-Catalyzed Conversions (e.g., Phenylacetone Monooxygenase)
The kinetic mechanism of enzymes capable of oxidizing phenylacetone, such as Phenylacetone Monooxygenase (PAMO), provides a valuable framework for understanding the potential enzymatic synthesis of this compound. PAMO is a Baeyer-Villiger monooxygenase (BVMO) that primarily catalyzes the conversion of phenylacetone to benzyl (B1604629) acetate. However, the initial steps of the catalytic cycle are relevant to a potential hydroxylation reaction.
The catalytic cycle of PAMO involves the following key steps:
Reductive Half-Reaction: The FAD cofactor in the enzyme is reduced by NADPH.
Oxygen Activation: The reduced flavin (FADH⁻) reacts with molecular oxygen to form a C4a-peroxyflavin intermediate.
Substrate Binding and Reaction: The C4a-peroxyflavin intermediate is a potent oxidizing agent that reacts with the ketone substrate.
In the case of the Baeyer-Villiger oxidation of phenylacetone, the C4a-peroxyflavin attacks the carbonyl carbon of phenylacetone, leading to the formation of a tetrahedral intermediate known as the Criegee intermediate. This intermediate then rearranges to form the ester product, benzyl acetate, and a C4a-hydroxyflavin.
For the formation of this compound, a different reaction pathway would need to occur following the formation of the C4a-peroxyflavin intermediate, likely involving a direct hydroxylation mechanism. The kinetic parameters of such a reaction would be crucial in determining its feasibility and efficiency.
| Kinetic Parameter | Description | Reported Value for PAMO with Phenylacetone |
| kcat | Catalytic turnover rate | 3.1 s-1 |
| Kd (NADPH) | Dissociation constant for NADPH | 0.7 µM |
| kred | Rate of FAD reduction by NADPH | 12 s-1 |
| kox | Rate of reaction with molecular oxygen | 870 mM-1s-1 |
| k1 | Rate of reaction of peroxyflavin with phenylacetone | 73 s-1 |
| Decay of late intermediate | Rate-limiting step | 4.1 s-1 |
Elucidation of Asymmetric Induction Origins in Catalytic Processes
The origin of asymmetric induction in the synthesis of chiral molecules like this compound lies in the energetic differentiation of the diastereomeric transition states leading to the two possible enantiomers. This differentiation is dictated by the chiral environment provided by the catalyst, whether it be an enzyme or a synthetic chiral catalyst.
In enzyme-catalyzed reactions, the three-dimensional structure of the active site is the primary determinant of stereoselectivity. Specific amino acid residues within the active site interact with the substrate through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions lock the substrate into a specific orientation that exposes one prochiral face to the reactive species. For instance, in PAMO, the residue R337 is known to be crucial for catalysis, and mutations of this residue can significantly impact the enzyme's activity. The precise positioning of the substrate relative to the C4a-peroxyflavin intermediate would determine the stereochemical outcome of a hydroxylation reaction.
In non-enzymatic asymmetric catalysis, chiral ligands coordinated to a metal center create a chiral pocket around the active site. The steric and electronic properties of these ligands control the facial selectivity of the reaction. Theoretical models such as the Felkin-Ahn model are often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds, providing a rational basis for understanding asymmetric induction. These models consider the steric hindrance of the substituents around the chiral center to predict the favored trajectory of the incoming nucleophile.
Intermediates and Transition States in Biotransformation Reactions
The biotransformation of phenylacetone by monooxygenases involves several key intermediates and transition states. While the final product of PAMO action on phenylacetone is benzyl acetate, the initial intermediates are relevant to a potential hydroxylation pathway.
Key Intermediates in PAMO-catalyzed reactions:
C4a-peroxyflavin: This is the key oxidizing species formed by the reaction of the reduced FAD cofactor with molecular oxygen. It is a potent electrophile that initiates the attack on the substrate.
Criegee Intermediate: In the Baeyer-Villiger pathway, the nucleophilic attack of the peroxyflavin on the carbonyl carbon of phenylacetone leads to a tetrahedral intermediate. This intermediate is central to the rearrangement that forms the ester product. In a hypothetical hydroxylation reaction, an alternative intermediate, possibly a radical species or a different ionic intermediate, might be formed.
C4a-hydroxyflavin: This species is formed after the oxygen atom has been transferred to the substrate. The elimination of water from this intermediate regenerates the oxidized FAD cofactor, completing the catalytic cycle.
The transition states in these reactions are high-energy structures that connect the intermediates along the reaction coordinate. For example, the transition state for the formation of the Criegee intermediate would involve the partial formation of the bond between the peroxyflavin oxygen and the carbonyl carbon of the substrate. The stereoselectivity of the reaction is determined by the relative energies of the diastereomeric transition states. Computational studies are essential for characterizing the geometry and energy of these fleeting structures.
Advanced Analytical Methodologies for Research and Quality Control
Chromatographic Techniques for Enantiomeric Excess and Purity Determination (e.g., HPLC, GC-MS)
Chromatography is an indispensable tool for assessing the purity and, crucially, the enantiomeric composition of (R)-1-Hydroxy-1-phenylacetone. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods employed for these analyses.
High-Performance Liquid Chromatography (HPLC)
HPLC is the foremost technique for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. heraldopenaccess.us The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) forms of the molecule, leading to different retention times.
Research on the biotransformation of benzaldehyde (B42025) to (R)-phenylacetylcarbinol has utilized chiral HPLC to quantify the enantiomers produced. A common method involves a specialized chiral column to achieve baseline separation, allowing for accurate quantification of each enantiomer's peak area. biotech-asia.org The enantiomeric excess is then calculated from these areas to confirm the stereoselectivity of the synthesis. heraldopenaccess.us
In addition to chiral analysis, reversed-phase HPLC methods using standard achiral columns (like C8 or C18) are employed to determine the chemical purity of the compound. These methods can separate this compound from its precursors (e.g., benzaldehyde) and common byproducts (e.g., benzyl (B1604629) alcohol). biotech-asia.orgresearchgate.netnih.gov Detection is typically performed using a UV detector, as the phenyl ketone chromophore exhibits strong absorbance. researchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Chiracel OD (10 µm, 50 x 4.6 mm) |
| Mobile Phase | 95% (v/v) n-hexane, 4.9% (v/v) isopropanol (B130326), 0.1% (v/v) formic acid |
| Flow Rate | 0.8 mL/min |
| Detection | UV |
| Application | Separation and quantification of (R)- and (S)-phenylacetylcarbinol enantiomers to determine enantiomeric excess. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and identifying volatile impurities in samples of this compound. The sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data that allows for highly confident identification of the compound and any co-eluting impurities by comparing the fragmentation patterns to spectral libraries. researchgate.net This method is particularly useful for detecting residual starting materials, solvents, and byproducts from either chemical synthesis or biotransformation processes. researchgate.netresearchgate.net
Spectroscopic Characterization for Structural Elucidation and Stereochemical Assignment (e.g., NMR, IR, UV)
Spectroscopic techniques are essential for confirming the chemical structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for unambiguous structural elucidation.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals corresponding to the different types of protons in the molecule: a singlet for the three methyl (CH₃) protons, a singlet for the single methine (CH) proton adjacent to the hydroxyl and phenyl groups, a multiplet in the aromatic region for the five phenyl (C₆H₅) protons, and a signal for the hydroxyl (OH) proton, which can be broad and its position variable.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule. Distinct signals would be expected for the carbonyl carbon (C=O), the hydroxyl-bearing methine carbon (CH-OH), the methyl carbon (CH₃), and the different carbons of the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands:
A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.
A sharp, strong absorption band around 1700-1725 cm⁻¹, corresponding to the C=O stretching vibration of the ketone group. rsc.org
Multiple sharp bands in the 2850-3100 cm⁻¹ region, corresponding to C-H stretching vibrations of the aromatic ring and the aliphatic methyl group.
Bands around 1450-1600 cm⁻¹ due to C=C stretching vibrations within the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound possesses a phenyl ketone chromophore. Analytical studies utilizing HPLC with UV detection have shown that the compound has a significant UV absorbance maximum at approximately 283 nm. biotech-asia.orgresearchgate.netnih.gov This absorbance is used for its quantitative determination in chromatographic analyses.
| Technique | Observed/Expected Feature | Structural Correlation |
|---|---|---|
| IR Spectroscopy | Broad band at ~3200-3600 cm⁻¹ Sharp band at ~1710 cm⁻¹ | O-H stretch (hydroxyl group) C=O stretch (ketone) |
| UV-Vis Spectroscopy | Absorbance maximum (λmax) at ~283 nm biotech-asia.orgresearchgate.netnih.gov | π → π* transitions in the phenyl ketone chromophore |
| ¹H NMR Spectroscopy | Singlet (~2.1 ppm) Singlet (~5.1 ppm) Multiplet (~7.3-7.5 ppm) | Methyl protons (-COCH₃) Methine proton (-CH(OH)-) Aromatic protons (-C₆H₅) |
| ¹³C NMR Spectroscopy | Signal at ~208 ppm Signal at ~75 ppm Signals at ~126-138 ppm Signal at ~26 ppm | Carbonyl carbon (C=O) Hydroxyl-bearing carbon (CH-OH) Aromatic carbons Methyl carbon (CH₃) |
Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions.
Development of Harmonized Methods for Impurity Profiling in Synthetic Routes
Impurity profiling is a critical aspect of quality control and process understanding, providing a chemical "fingerprint" of a specific synthetic batch. The development of harmonized, or standardized, methods for this purpose allows for consistent analysis and comparison of materials over time and between different laboratories. GC-MS is the primary technique used for this purpose due to its high resolution and specificity. researchgate.net
The impurity profile of this compound is highly dependent on its method of production.
Biotransformation Route: When produced via the fermentation of benzaldehyde, potential impurities include unreacted benzaldehyde, the co-substrate (e.g., pyruvate (B1213749) or dextrose), and byproducts of yeast metabolism such as benzyl alcohol and acetoin. biotech-asia.orgnih.gov The presence and relative abundance of these compounds can provide insight into the efficiency and conditions of the biotransformation process.
Chemical Synthesis Route: If synthesized chemically, for example from precursors related to phenyl-2-propanone (P2P), the impurity profile may be more complex. Precursors such as α-phenylacetoacetonitrile (APAAN) or methyl α-acetylphenylacetate (MAPA) can give rise to a host of characteristic impurities. researchgate.netnih.gov These can include unreacted starting materials, reagents, and specific byproducts that are indicative of the particular synthetic pathway, catalysts, and reaction conditions used. nih.govresearchgate.net
A harmonized approach to impurity profiling involves:
Standardized GC-MS method: Using a defined column, temperature program, and mass spectrometer settings to ensure reproducible chromatograms.
Impurity Identification: Characterizing major and minor impurities through mass spectral analysis and, if necessary, isolation and NMR analysis.
Database Creation: Establishing a database of known impurities and their relative concentrations associated with specific synthetic routes. This allows for the rapid identification of the manufacturing process of an unknown sample and the detection of any process deviations or new, unexpected impurities.
| Synthetic Route | Potential Impurities / Byproducts | Analytical Significance |
|---|---|---|
| Biotransformation | Benzaldehyde, Benzyl alcohol, Acetoin, Pyruvic acid biotech-asia.orgnih.gov | Indicates efficiency of enzymatic conversion and yeast metabolism. |
| Chemical Synthesis (from P2P-related precursors) | Phenyl-2-propanone (P2P), Benzaldehyde, Benzoic acid, Phenylacetic acid researchgate.net | Markers for specific chemical pathways and reaction conditions. |
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Routes
The traditional production of (R)-1-Hydroxy-1-phenylacetone has relied on the fermentation of sugars by yeast in the presence of benzaldehyde (B42025). google.com While effective, this whole-cell biocatalysis method can lead to the formation of unwanted by-products such as benzyl (B1604629) alcohol and 1-phenyl-1,2-propanediol due to the action of various alcohol dehydrogenases within the yeast cells. nih.govresearchgate.net Consequently, current research is actively pursuing more specific and controlled synthetic pathways.
A promising frontier is the use of isolated enzymes and novel biocatalysts. For instance, two recently described enzymes, ephedrine (B3423809) dehydrogenase (EDH) and pseudoephedrine dehydrogenase (PseDH), enable the specific reduction of 1-phenyl-1,2-propanedione (B147261) (PPD) to yield R- and S-phenylacetylcarbinol, respectively. nih.gov This enzymatic approach offers high selectivity, minimizing by-product formation. Research efforts are also directed at reaction engineering, such as implementing these enzymatic syntheses in Pickering emulsions—emulsions stabilized by solid particles—which can enhance reaction rates and simplify product separation, making the process more suitable for large-scale industrial application. nih.gov
Another avenue involves the enantioselective hydrogenation of 1-phenyl-1,2-propanedione using chemo-catalytic systems. lookchem.com This method employs metal catalysts, such as platinum, combined with chiral modifiers like cinchonidine (B190817). The modifier induces the desired stereoselectivity, leading to the preferential formation of the (R)-enantiomer. lookchem.com Future work in this area will likely focus on developing more efficient and recyclable catalysts to improve the economic and environmental viability of this route.
| Synthetic Strategy | Key Components | Advantages | Research Focus |
| Novel Biocatalysis | Ephedrine Dehydrogenase (EDH), 1-phenyl-1,2-propanedione | High enantioselectivity, reduced by-products | Reaction engineering (e.g., Pickering emulsions), enzyme immobilization |
| Chemo-catalysis | Platinum catalyst, Cinchonidine (chiral modifier) | Controlled reaction conditions, potential for high enantiomeric excess | Development of more active and recyclable catalysts, process optimization |
| Whole-Cell Biocatalysis | Engineered yeast strains (e.g., Saccharomyces cerevisiae) | Utilizes inexpensive starting materials (e.g., glucose) | Strain engineering to eliminate by-product pathways, process intensification |
Exploration of Expanded Applications in Chiral Chemistry
While the primary application of this compound remains the synthesis of adrenergic agonists, its inherent chirality and functional groups make it a valuable building block for other complex molecules. nih.govlookchem.com Research is beginning to explore its utility beyond its traditional role, positioning it as a versatile chiral intermediate in asymmetric synthesis.
One significant area of expansion is in the development of new pharmaceutical agents. Studies have shown that this compound can be used as a reagent in the preparation of novel chiral (amino)alkanol derivatives. chemicalbook.comlookchem.com These derivatives are being evaluated for potential therapeutic activities, including antibacterial and antifungal properties, which could lead to the development of new classes of antimicrobial drugs. lookchem.com The stereocenter of this compound serves as a crucial determinant of the biological activity in these new molecules.
Furthermore, its structure is being explored in the synthesis of other chiral ligands and auxiliaries. The combination of a hydroxyl group and a ketone on a chiral scaffold allows for diverse chemical modifications, enabling the synthesis of a wide range of enantiomerically pure compounds for use in materials science and catalysis.
Integration with Green Chemistry Principles
The chemical industry's increasing focus on sustainability has spurred efforts to integrate green chemistry principles into the synthesis of this compound. The goal is to develop processes that are safer, more energy-efficient, and generate less waste. firp-ula.org
A key principle of green chemistry is the use of catalysis over stoichiometric reagents. greenchemistry-toolkit.org The shift from traditional chemical synthesis, which may produce racemic mixtures and require harsh conditions, to highly selective biocatalytic routes using enzymes like pyruvate (B1213749) decarboxylase (PDC) or engineered dehydrogenases is a prime example of this principle in action. nih.govnih.gov Biocatalysis occurs under mild conditions (ambient temperature and pressure) and in aqueous media, significantly reducing energy consumption and the need for hazardous organic solvents.
Recent innovations have further advanced the green credentials of this biotransformation. One novel strategy involves using seawater as the reaction solvent for whole-cell biocatalysis with halotolerant yeast strains, such as Debaryomyces etchellsii. researchgate.netresearchgate.net This approach addresses the massive consumption of freshwater in industrial fermentation processes, presenting a more sustainable alternative. researchgate.net Additionally, process engineering techniques like two-phase aqueous-organic reactor systems are being developed. google.com In these systems, the this compound product is extracted in situ into an organic phase, which reduces product inhibition of the biocatalyst and simplifies downstream purification, thereby minimizing waste and energy use. google.comresearchgate.net
| Green Chemistry Principle | Application in this compound Synthesis |
| Catalysis | Use of enzymes (e.g., PDC, EDH) instead of chemical reagents for high selectivity and mild reaction conditions. nih.govnih.gov |
| Safer Solvents & Auxiliaries | Employing water or even seawater as the reaction medium, reducing reliance on volatile organic solvents. researchgate.netresearchgate.net |
| Use of Renewable Feedstocks | Utilizing glucose from molasses or other biomass sources in whole-cell fermentation processes. google.com |
| Waste Prevention | Developing high-selectivity enzymatic routes that minimize the formation of by-products like benzyl alcohol. nih.govresearchgate.net |
| Design for Energy Efficiency | Conducting biotransformations at ambient temperatures and pressures, lowering energy demands compared to traditional chemical synthesis. |
Advances in Biocatalyst Engineering for Enhanced Efficiency and Selectivity
The efficiency and economic feasibility of producing this compound are intrinsically linked to the performance of the biocatalyst. Therefore, significant research is dedicated to the engineering of enzymes and microbial strains to enhance productivity and selectivity.
Pyruvate decarboxylase (PDC) is the primary enzyme responsible for the key C-C bond-forming step in the traditional yeast-based synthesis. researchgate.net A major objective has been to improve upon the native enzyme. This has been pursued by identifying and isolating PDC from various microbial sources and, more recently, through protein engineering. nih.gov For example, an engineered variant of PDC from Acetobacter pasteurianus was reported to produce S-PAC at a high space-time yield of 4.8 g L⁻¹ h⁻¹, demonstrating the potential of enzyme modification. nih.gov Similar engineering efforts on PDC variants that produce the (R)-enantiomer are a key research direction. The goals of this engineering include increasing the enzyme's stability, enhancing its catalytic activity, and altering its substrate specificity to reduce the formation of by-products like acetoin. google.com
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (R)-1-Hydroxy-1-phenylacetone with high enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use enantioselective catalysts (e.g., chiral oxazaborolidines) or enzymatic methods (e.g., ketoreductases) to ensure stereochemical control during reduction of the prochiral ketone precursor .
- Characterization : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or optical rotation measurements (specific rotation [α]D²⁵ = −15.6° (c = 1, CHCl₃) ).
- Reagent Documentation : Specify sources of reagents (e.g., commercial suppliers like Kanto Reagents) and purification steps (e.g., recrystallization from pentane) to ensure reproducibility .
Q. How should researchers validate the identity and purity of newly synthesized this compound?
- Methodological Answer :
- Analytical Techniques :
- Elemental Analysis : Compare experimental vs. theoretical C, H, O percentages (e.g., C: 71.98%, H: 6.71% for C₉H₁₀O₂) .
- Spectroscopy : Use ¹H/¹³C NMR to confirm functional groups (e.g., hydroxy proton at δ 2.1–2.3 ppm, ketone carbon at δ 207–210 ppm) .
- Chromatography : Employ GC-MS or HPLC with >97% purity thresholds, as per ICH guidelines .
Q. What storage conditions are optimal for preserving this compound’s stability?
- Methodological Answer :
- Store at −20°C under inert gas (N₂/Ar) to prevent oxidation or racemization. Use amber vials to avoid photodegradation .
- Monitor stability via periodic FT-IR to detect carbonyl group alterations (e.g., ketone oxidation to carboxylic acid) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer :
- Comparative Analysis : Replicate experiments using literature protocols (e.g., recrystallization solvents, heating rates) and cross-validate with independent techniques (e.g., DSC for melting points) .
- Data Harmonization : Report deviations alongside original references (e.g., mp 69–70°C vs. literature mp 68°C) and provide context (e.g., polymorphic forms) .
Q. What advanced strategies are available for analyzing the compound’s stereochemical integrity in complex matrices?
- Methodological Answer :
- Chiral SFC-MS : Supercritical fluid chromatography coupled with mass spectrometry enhances sensitivity for trace enantiomeric impurities .
- Dynamic NMR : Detect diastereomer formation in protic solvents (e.g., D₂O) by observing splitting of hydroxy proton signals .
Q. How can computational modeling aid in predicting this compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic additions to the ketone group (e.g., Grignard reactions) to predict regioselectivity .
- MD Simulations : Study solvent effects on conformational stability (e.g., hydrogen-bonding networks in ethanol vs. toluene) .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Standardization : Use deuterated solvents from the same supplier (e.g., Cambridge Isotopes) and calibrate instruments with internal standards (e.g., TMS) .
- Collaborative Validation : Share raw spectral data via repositories (e.g., Zenodo) for peer verification .
Experimental Design Considerations
Q. What controls are essential for kinetic studies of this compound’s degradation?
- Methodological Answer :
- Negative Controls : Include samples without catalysts/light to isolate thermal degradation pathways.
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis mechanisms via LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
